molecular formula C19H23F3N4O3 B2884408 1-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-3-(3,4-dimethoxybenzyl)urea CAS No. 1797717-52-2

1-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-3-(3,4-dimethoxybenzyl)urea

Cat. No. B2884408
CAS RN: 1797717-52-2
M. Wt: 412.413
InChI Key: XETZHDVBDSCGTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-3-(3,4-dimethoxybenzyl)urea is a useful research compound. Its molecular formula is C19H23F3N4O3 and its molecular weight is 412.413. The purity is usually 95%.
BenchChem offers high-quality 1-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-3-(3,4-dimethoxybenzyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-3-(3,4-dimethoxybenzyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Structure and Vibrational Spectra Analysis

Studies on similar compounds, such as derivatives of urea and pyrazole, have explored their molecular structure, vibrational spectra, and electronic properties through experimental and theoretical analyses. For instance, Al-Abdullah et al. (2014) conducted theoretical investigations on the molecular structure and vibrational wavenumbers of a complex urea derivative, highlighting its potential in non-linear optical applications due to its significant first hyperpolarizability compared to urea. This suggests that compounds with intricate molecular structures involving urea and heterocyclic components could be of interest for materials science research, particularly in the development of optical materials (Al-Abdullah et al., 2014).

Synthesis and Anti-tumor Activity

Research on novel synthesis methods and biological activities of related heterocyclic compounds has demonstrated their potential as anti-tumor agents. Nassar et al. (2015) outlined an efficient synthesis method for pyrazolo[3,4-d]pyrimidine and pyrazole derivatives, showing significant effects in various cancer cell lines. This highlights the medicinal chemistry applications of such compounds, including the one you're interested in, in the development of new therapeutic agents (Nassar et al., 2015).

Corrosion Inhibition Performance

The use of urea derivatives as corrosion inhibitors for metals in acidic environments has been investigated, demonstrating the practical applications of these compounds in industrial settings. Mistry et al. (2011) evaluated the corrosion inhibition efficiency of triazinyl urea derivatives, revealing their strong adsorption on metal surfaces and formation of protective layers against corrosion. This suggests that similar compounds, including those with pyrazolyl and trifluoromethyl groups, could be explored for their corrosion inhibition properties (Mistry et al., 2011).

properties

IUPAC Name

1-[2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]-3-[(3,4-dimethoxyphenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23F3N4O3/c1-28-15-6-3-12(9-16(15)29-2)11-24-18(27)23-7-8-26-14(13-4-5-13)10-17(25-26)19(20,21)22/h3,6,9-10,13H,4-5,7-8,11H2,1-2H3,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XETZHDVBDSCGTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)NCCN2C(=CC(=N2)C(F)(F)F)C3CC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-3-(3,4-dimethoxybenzyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.